Famprofazone Famprofazone 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly.
Famprofazone is a nonsteroidal anti-inflammatory agent found in combination products such as ‘Gewodin’ which is marketed in Taiwan. It is important to note that the drug is metabolized to [methamphetamine] and [amphetamine] in the body and can lead to positive tests results for illicit drug use. Famprofazone is included in the list of prohibited substances specified by the ‘World Anti-Doping Agency’ (WADA).
Brand Name: Vulcanchem
CAS No.: 22881-35-2
VCID: VC0527748
InChI: InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3
SMILES: CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Molecular Formula: C24H31N3O
Molecular Weight: 377.5 g/mol

Famprofazone

CAS No.: 22881-35-2

Cat. No.: VC0527748

Molecular Formula: C24H31N3O

Molecular Weight: 377.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Famprofazone - 22881-35-2

Specification

Description 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-yl-3-pyrazolone is a member of pyrazoles and a ring assembly.
Famprofazone is a nonsteroidal anti-inflammatory agent found in combination products such as ‘Gewodin’ which is marketed in Taiwan. It is important to note that the drug is metabolized to [methamphetamine] and [amphetamine] in the body and can lead to positive tests results for illicit drug use. Famprofazone is included in the list of prohibited substances specified by the ‘World Anti-Doping Agency’ (WADA).
CAS No. 22881-35-2
Molecular Formula C24H31N3O
Molecular Weight 377.5 g/mol
IUPAC Name 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one
Standard InChI InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3
Standard InChI Key GNUXVOXXWGNPIV-UHFFFAOYSA-N
SMILES CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Canonical SMILES CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3
Appearance Solid powder

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